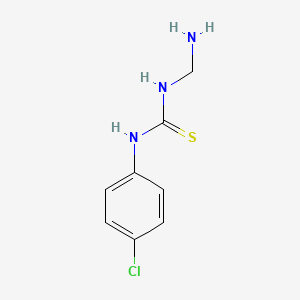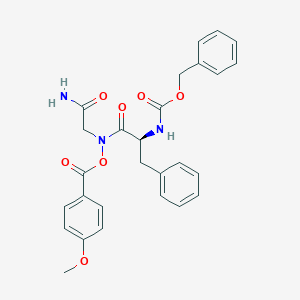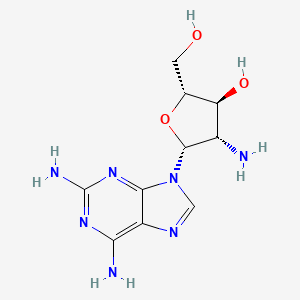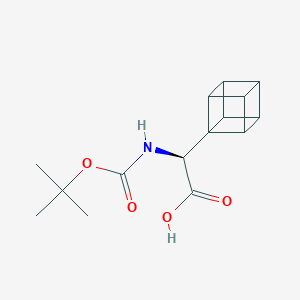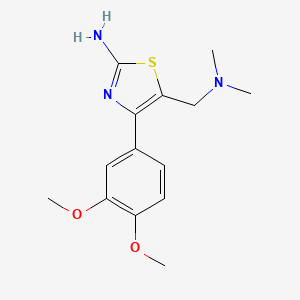
4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one
- [(3,4-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine
Uniqueness
4-(3,4-Dimethoxyphenyl)-5-((dimethylamino) methyl)-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a dimethylamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C14H19N3O2S |
|---|---|
Peso molecular |
293.39 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-5-[(dimethylamino)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H19N3O2S/c1-17(2)8-12-13(16-14(15)20-12)9-5-6-10(18-3)11(7-9)19-4/h5-7H,8H2,1-4H3,(H2,15,16) |
Clave InChI |
HXSHQSLQUCDRSS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




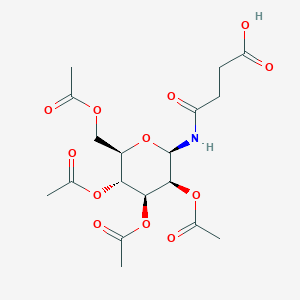


![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)

